Cas no 1592740-90-3 (2-(4-cyclopropoxyphenyl)ethan-1-ol)
2-(4-cyclopropoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(4-cyclopropoxyphenyl)ethan-1-ol
- 1592740-90-3
- EN300-1637461
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- Inchi: 1S/C11H14O2/c12-8-7-9-1-3-10(4-2-9)13-11-5-6-11/h1-4,11-12H,5-8H2
- InChI Key: CCDDGYVEFIDVGH-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)CCO)C1CC1
Computed Properties
- Exact Mass: 178.099379685g/mol
- Monoisotopic Mass: 178.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 29.5Ų
2-(4-cyclopropoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1637461-0.05g |
2-(4-cyclopropoxyphenyl)ethan-1-ol |
1592740-90-3 | 0.05g |
$1032.0 | 2023-05-26 | ||
| Enamine | EN300-1637461-0.1g |
2-(4-cyclopropoxyphenyl)ethan-1-ol |
1592740-90-3 | 0.1g |
$1081.0 | 2023-05-26 | ||
| Enamine | EN300-1637461-0.25g |
2-(4-cyclopropoxyphenyl)ethan-1-ol |
1592740-90-3 | 0.25g |
$1131.0 | 2023-05-26 | ||
| Enamine | EN300-1637461-0.5g |
2-(4-cyclopropoxyphenyl)ethan-1-ol |
1592740-90-3 | 0.5g |
$1180.0 | 2023-05-26 | ||
| Enamine | EN300-1637461-1.0g |
2-(4-cyclopropoxyphenyl)ethan-1-ol |
1592740-90-3 | 1g |
$1229.0 | 2023-05-26 | ||
| Enamine | EN300-1637461-2.5g |
2-(4-cyclopropoxyphenyl)ethan-1-ol |
1592740-90-3 | 2.5g |
$2408.0 | 2023-05-26 | ||
| Enamine | EN300-1637461-5.0g |
2-(4-cyclopropoxyphenyl)ethan-1-ol |
1592740-90-3 | 5g |
$3562.0 | 2023-05-26 | ||
| Enamine | EN300-1637461-10.0g |
2-(4-cyclopropoxyphenyl)ethan-1-ol |
1592740-90-3 | 10g |
$5283.0 | 2023-05-26 | ||
| Enamine | EN300-1637461-50mg |
2-(4-cyclopropoxyphenyl)ethan-1-ol |
1592740-90-3 | 50mg |
$827.0 | 2023-09-22 | ||
| Enamine | EN300-1637461-100mg |
2-(4-cyclopropoxyphenyl)ethan-1-ol |
1592740-90-3 | 100mg |
$867.0 | 2023-09-22 |
2-(4-cyclopropoxyphenyl)ethan-1-ol Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 2-(4-cyclopropoxyphenyl)ethan-1-ol
Comprehensive Overview of 2-(4-cyclopropoxyphenyl)ethan-1-ol (CAS No. 1592740-90-3): Properties, Applications, and Industry Insights
2-(4-cyclopropoxyphenyl)ethan-1-ol (CAS No. 1592740-90-3) is a specialized organic compound gaining attention in pharmaceutical and fine chemical research. This aromatic alcohol derivative features a cyclopropoxy moiety attached to a phenyl ring, which is further linked to an ethanol group. Its unique structure makes it a valuable intermediate in synthesizing bioactive molecules, particularly in drug discovery programs targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors.
The compound's molecular formula C11H14O2 and molecular weight of 178.23 g/mol position it as a moderately lipophilic building block, ideal for medicinal chemistry applications. Recent studies highlight its potential in developing anti-inflammatory agents, as the cyclopropane ring enhances metabolic stability compared to larger cycloalkyl groups. Researchers are particularly interested in its structure-activity relationship (SAR) when incorporated into lead compounds for neurological disorders—a hot topic in 2023-2024 drug development pipelines.
From a synthetic chemistry perspective, 2-(4-cyclopropoxyphenyl)ethan-1-ol serves as a versatile precursor. Its primary alcohol functionality allows for straightforward derivatization to esters, ethers, or aldehydes, while the cyclopropyl aryl ether linkage resists oxidative degradation—a property highly valued in prodrug design. Pharmaceutical companies are exploring its use in sustained-release formulations, capitalizing on the compound's balanced hydrophilicity-lipophilicity profile.
Analytical characterization of CAS No. 1592740-90-3 typically involves HPLC purity analysis (>98%), GC-MS for volatile impurities, and NMR spectroscopy (1H and 13C) for structural confirmation. The compound exhibits stability under standard storage conditions (2-8°C in inert atmosphere), though precautions against photooxidation are recommended due to the aromatic ether group. These quality control aspects are critical given the compound's growing use in cGMP-compliant pharmaceutical manufacturing.
Market trends indicate rising demand for 2-(4-cyclopropoxyphenyl)ethan-1-ol among contract research organizations (CROs) and drug discovery platforms. Its application in fragment-based drug design (FBDD) aligns with current industry shifts toward modular synthesis approaches. Furthermore, the compound's RO5 (Rule of Five) compliance makes it attractive for oral bioavailability optimization studies—a frequent search topic among medicinal chemists in academic and industrial settings.
Environmental and regulatory profiles of 1592740-90-3 show favorable characteristics. The compound falls outside REACH restriction lists and demonstrates low ecotoxicity in standard assays. These attributes contribute to its adoption in green chemistry initiatives, particularly as a replacement for more persistent structural analogs in biodegradable pharmaceutical excipients—an area receiving increased attention from sustainability-focused research groups.
Future research directions for 2-(4-cyclopropoxyphenyl)ethan-1-ol include exploration of its chiral derivatives (potential asymmetric synthesis applications) and investigation of its metabolic pathways using modern LC-MS/MS techniques. The compound's compatibility with continuous flow chemistry systems also presents opportunities for process intensification—a key focus area for pharmaceutical manufacturers seeking to reduce production costs and environmental impact.
For researchers sourcing this compound, technical specifications should include confirmation of residual solvent levels (especially from cyclopropanation steps) and heavy metal content. Reputable suppliers typically provide certificates of analysis (CoA) with detailed spectroscopic data and chromatograms, which are essential for regulatory submissions in drug development projects. The current market offers both milligram-scale quantities for early-stage research and kilogram-scale batches for preclinical development.
In conclusion, 2-(4-cyclopropoxyphenyl)ethan-1-ol (CAS No. 1592740-90-3) represents a strategically important building block in modern medicinal chemistry. Its combination of structural features, synthetic versatility, and favorable physicochemical properties ensures continued relevance across multiple therapeutic areas. As drug discovery paradigms evolve toward targeted therapies and personalized medicine, this compound is poised to play an increasingly significant role in innovative pharmaceutical development pipelines worldwide.
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